7-Isopropoxyisoquinoline
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Overview
Description
7-Isopropoxyisoquinoline is a heterocyclic aromatic organic compound derived from isoquinoline Isoquinoline itself is a benzene ring fused to a pyridine ring, and this compound features an isopropoxy group attached to the seventh position of the isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which is a cyclization reaction of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions . Another method is the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-Isopropoxyisoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas (H2), and other reducing agents.
Substitution: Nitrating agents (HNO3), halogenating agents (Cl2, Br2), and appropriate solvents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Nitrated or halogenated isoquinoline derivatives.
Scientific Research Applications
7-Isopropoxyisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Isopropoxyisoquinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the isopropoxy group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
1-Benzylisoquinoline: A derivative with a benzyl group at the first position.
Uniqueness: 7-Isopropoxyisoquinoline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets .
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-9(2)14-12-4-3-10-5-6-13-8-11(10)7-12/h3-9H,1-2H3 |
InChI Key |
IFYSEPKNNJHKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
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